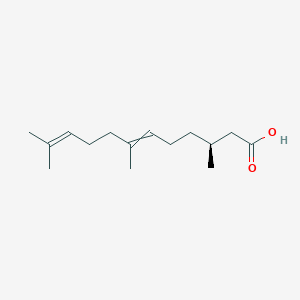
(3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid is an organic compound characterized by its unique structure, which includes a dodeca (12-carbon) backbone with three methyl groups and two double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction conditions often require anhydrous (water-free) environments and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium or platinum are often used to facilitate the formation of the desired product. The reaction conditions are carefully controlled to optimize temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
(3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in biological pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact pathways and targets depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
(3R)-3,7,11-Trimethyldodeca-6,10-dienoic acid: This is the enantiomer of (3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid, differing only in the spatial arrangement of atoms.
(3S)-3,7,11-Trimethyl-6,10-dodecadienoic acid: A closely related compound with a similar structure but different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
特性
CAS番号 |
60149-01-1 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC名 |
(3S)-3,7,11-trimethyldodeca-6,10-dienoic acid |
InChI |
InChI=1S/C15H26O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,14H,5-6,8,10-11H2,1-4H3,(H,16,17)/t14-/m0/s1 |
InChIキー |
HDAQPCUHLCPEHS-AWEZNQCLSA-N |
異性体SMILES |
C[C@@H](CCC=C(C)CCC=C(C)C)CC(=O)O |
正規SMILES |
CC(CCC=C(C)CCC=C(C)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)

![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)
![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)

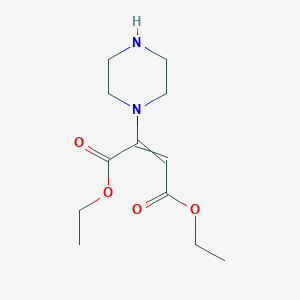
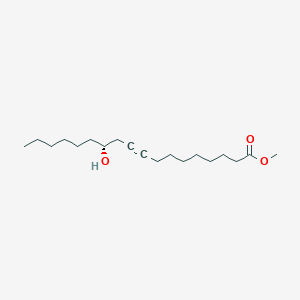
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)

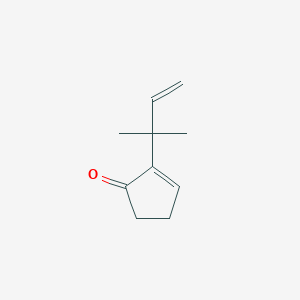
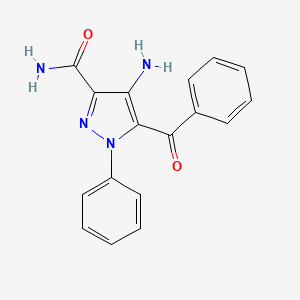
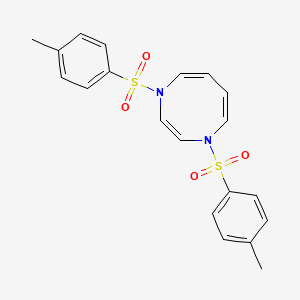
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)
